molecular formula C14H21NO2 B1462494 (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1096278-17-9

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No. B1462494
CAS RN: 1096278-17-9
M. Wt: 235.32 g/mol
InChI Key: AWEOTOFAOVCVJQ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H21NO2 . It belongs to the class of phenethylamines.


Molecular Structure Analysis

The molecular structure of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is represented by the molecular formula C14H21NO2 . The molecular weight of the compound is 235.32 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine include its molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Oxazoles

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine: can serve as an ammonia equivalent in the synthesis of oxazoles. Researchers have utilized it in a tandem Ugi/Robinson-Gabriel reaction sequence to create a series of 2,4,5-trisubstituted oxazoles . This method is significant for the streamlined synthesis of oxazole-based compounds, which are prevalent in various bioactive molecules.

Antibacterial Nucleoside Analogues

The compound has been employed in the total synthesis of (-)-muraymycin D2 and its epimer . Muraymycins are antibacterial nucleoside natural products, and the ability to synthesize them in the lab is crucial for studying their mechanism of action and potential therapeutic applications.

Amide Derivatives of Uracil Polyoxin C

In medicinal chemistry, (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is used for the synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester through the Ugi reaction . This process is important for the development of novel antifungal agents.

Synthesis of N-Hydroxythiourea

The compound is a key reagent in the synthesis of N-hydroxythiourea, which is a valuable intermediate in organic synthesis and has potential applications in pharmaceutical research .

Anti-HIV Agents

Researchers have utilized (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine in the synthesis of compounds with anti-HIV activity . The development of new anti-HIV agents is a critical area of research in the fight against the HIV/AIDS epidemic.

Investigating 1,4-Reactivity

The compound has been used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one . Understanding the reactivity of such compounds is essential for the development of new synthetic methodologies in organic chemistry.

properties

IUPAC Name

1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-12(14(8-13)17-2)10-15-9-11-4-3-5-11/h6-8,11,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEOTOFAOVCVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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